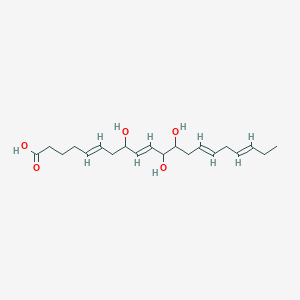

8,11,12-Trihydroxyeicosa-5,9,14,17-tetraenoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

8,11,12-Trihydroxyeicosa-5,9,14,17-tetraenoic acid, commonly known as 8-HETE, is a bioactive lipid derived from arachidonic acid. It is a member of the eicosanoid family and is involved in various physiological and pathological processes, including inflammation, cancer, and cardiovascular diseases.

Wirkmechanismus

8-HETE exerts its biological effects by binding to specific receptors on the cell surface or by modulating intracellular signaling pathways. It has been shown to activate various signaling pathways, including the MAPK/ERK, PI3K/Akt, and NF-κB pathways. It also regulates the expression of genes involved in inflammation, angiogenesis, and cell proliferation.

Biochemische Und Physiologische Effekte

8-HETE has been shown to have both pro-inflammatory and anti-inflammatory effects depending on the context. It promotes the production of pro-inflammatory cytokines and chemokines, such as IL-6 and MCP-1, and enhances the recruitment of immune cells to the site of inflammation. It also induces the expression of adhesion molecules on endothelial cells, which facilitates the adhesion and migration of immune cells. On the other hand, it has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators and promoting the production of anti-inflammatory cytokines, such as IL-10. It also regulates the differentiation and function of immune cells, including T cells, B cells, and dendritic cells.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using 8-HETE in lab experiments are its well-defined structure, availability, and specificity. It can be synthesized chemically or obtained from natural sources, and its biological effects can be studied in vitro and in vivo. However, the limitations of using 8-HETE in lab experiments are its instability, short half-life, and potential toxicity. It can undergo further oxidation or degradation, which may affect its biological activity. Therefore, careful consideration should be given to the concentration and duration of exposure when using 8-HETE in lab experiments.

Zukünftige Richtungen

The future directions of research on 8-HETE include the identification of its specific receptors, the elucidation of its signaling pathways, and the development of therapeutic strategies targeting its synthesis and action. The development of specific inhibitors or agonists of 8-HETE receptors may lead to the development of novel therapies for various diseases, including inflammation, cancer, and cardiovascular diseases. Furthermore, the identification of biomarkers for 8-HETE may facilitate the diagnosis and prognosis of these diseases.

Synthesemethoden

8-HETE can be synthesized by the oxidation of arachidonic acid through the action of lipoxygenase enzymes. It can also be produced by the non-enzymatic oxidation of arachidonic acid in the presence of reactive oxygen species. The synthesis of 8-HETE can be achieved through chemical synthesis as well.

Wissenschaftliche Forschungsanwendungen

8-HETE has been extensively studied for its role in inflammation, cancer, and cardiovascular diseases. It has been found to be involved in the regulation of immune responses, angiogenesis, and cell proliferation. It has also been implicated in the pathogenesis of various diseases, including atherosclerosis, stroke, and cancer. The scientific research application of 8-HETE includes the investigation of its role in these diseases and the development of therapeutic strategies targeting its synthesis and action.

Eigenschaften

CAS-Nummer |

103301-70-8 |

|---|---|

Produktname |

8,11,12-Trihydroxyeicosa-5,9,14,17-tetraenoic acid |

Molekularformel |

C20H32O5 |

Molekulargewicht |

352.5 g/mol |

IUPAC-Name |

(5E,9E,14E,17E)-8,11,12-trihydroxyicosa-5,9,14,17-tetraenoic acid |

InChI |

InChI=1S/C20H32O5/c1-2-3-4-5-6-10-13-18(22)19(23)16-15-17(21)12-9-7-8-11-14-20(24)25/h3-4,6-7,9-10,15-19,21-23H,2,5,8,11-14H2,1H3,(H,24,25)/b4-3+,9-7+,10-6+,16-15+ |

InChI-Schlüssel |

GWRXSUUNZUWJCL-UHFFFAOYSA-N |

Isomerische SMILES |

CC/C=C/C/C=C/CC(C(/C=C/C(C/C=C/CCCC(=O)O)O)O)O |

SMILES |

CCC=CCC=CCC(C(C=CC(CC=CCCCC(=O)O)O)O)O |

Kanonische SMILES |

CCC=CCC=CCC(C(C=CC(CC=CCCCC(=O)O)O)O)O |

Synonyme |

8,11,12-trihydroxyeicosa-5,9,14,17-tetraenoic acid trioxilin A4 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 2-[(1E,3E,5E)-7-ethoxy-3-methyl-7-oxohepta-1,3,5-trienyl]-1,3-dimethyl-4-oxocyclohexane-1-carboxylate](/img/structure/B18051.png)

![3-(2-Chloroethyl)-2-methyl-9-benzyloxy-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B18054.png)

![5-(4'-(Bromomethyl)-[1,1'-biphenyl]-2-YL)-2-trityl-2H-tetrazole](/img/structure/B18061.png)